molecular formula C26H24N2O5 B6553390 N-(3,4-dimethoxyphenyl)-2-{[2-(4-methoxyphenyl)quinolin-4-yl]oxy}acetamide CAS No. 1040642-38-3

N-(3,4-dimethoxyphenyl)-2-{[2-(4-methoxyphenyl)quinolin-4-yl]oxy}acetamide

Cat. No.: B6553390
CAS No.: 1040642-38-3
M. Wt: 444.5 g/mol
InChI Key: JOICTQZANQZXJD-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a quinoline core substituted at position 2 with a 4-methoxyphenyl group and at position 4 with an oxygen-linked acetamide moiety. The acetamide nitrogen is bonded to a 3,4-dimethoxyphenyl ring, resulting in the molecular formula C₂₅H₂₂N₂O₄ and a molecular weight of 414.46 g/mol .

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[2-(4-methoxyphenyl)quinolin-4-yl]oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O5/c1-30-19-11-8-17(9-12-19)22-15-24(20-6-4-5-7-21(20)28-22)33-16-26(29)27-18-10-13-23(31-2)25(14-18)32-3/h4-15H,16H2,1-3H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOICTQZANQZXJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)OCC(=O)NC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-2-{[2-(4-methoxyphenyl)quinolin-4-yl]oxy}acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes:

    Formation of the quinoline derivative: This step involves the synthesis of the 2-(4-methoxyphenyl)quinoline through a series of reactions, such as Friedländer synthesis.

    Coupling reaction: The quinoline derivative is then coupled with 3,4-dimethoxyphenyl acetamide using appropriate coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under controlled conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and stringent quality control measures to monitor the reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-2-{[2-(4-methoxyphenyl)quinolin-4-yl]oxy}acetamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The quinoline ring can be reduced under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination or Friedel-Crafts acylation using acyl chlorides and aluminum chloride (AlCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield quinones, while reduction of the quinoline ring would produce tetrahydroquinoline derivatives.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-2-{[2-(4-methoxyphenyl)quinolin-4-yl]oxy}acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-2-{[2-(4-methoxyphenyl)quinolin-4-yl]oxy}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Features :

  • Substituents: 4-Methoxyphenyl at quinoline position 2: Enhances lipophilicity and electronic effects. 3,4-Dimethoxyphenyl on the acetamide: Introduces steric bulk and hydrogen-bonding capacity via methoxy groups.

Comparison with Structural Analogs

N-(3,5-Dimethylphenyl)-2-(6-methoxy-4-oxoquinolin-1(4H)-yl)acetamide (Compound 9b)

Structural Differences :

  • Core: 4-Oxoquinoline (vs. unmodified quinoline in the target compound).
  • Substituents: 6-Methoxy on the quinoline (vs. 4-methoxyphenyl at position 2). 3,5-Dimethylphenyl on the acetamide (vs. 3,4-dimethoxyphenyl).

Synthesis: Prepared via nucleophilic substitution of 6-methoxyquinolin-4-ol with 2-bromo-N-(3,5-dimethylphenyl)acetamide in DMF/K₂CO₃ .

2-(4-Methoxyphenyl)-N-(quinolin-8-yl)acetamide (Compound 48)

Structural Differences :

  • Quinoline Substitution: Acetamide linked at position 8 (vs. position 4 in the target compound).
  • Substituents :
    • 4-Methoxyphenyl directly attached to the acetamide (vs. 3,4-dimethoxyphenyl).

Synthesis: Formed by reacting 4-methoxyphenylacetyl chloride with 8-aminoquinoline in DCM/Et₃N .

Key Properties :

  • Lower molecular weight (≈318 g/mol) compared to the target compound’s 414 g/mol .

N-(3,4-Dimethoxyphenyl)-2-{[2-(4-Methoxyphenyl)-5-(4-Methylphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide

Structural Differences :

  • Core: Imidazole-thioacetamide (vs. quinoline-oxyacetamide).
  • Substituents: 4-Methylphenyl on the imidazole (vs. quinoline’s 4-methoxyphenyl).

Key Properties :

  • The imidazole-thioether linkage introduces sulfur-based reactivity and conformational flexibility .
  • ChemSpider ID: 865657-48-3 (vs. the target compound’s distinct registry).

Structural and Functional Insights

Substituent Effects on Bioactivity

  • Methoxy Groups: The 3,4-dimethoxyphenyl group in the target compound likely enhances hydrogen-bonding and membrane permeability compared to methyl or nitro substituents in analogs (e.g., compound 9b) . 4-Methoxyphenyl on quinoline may stabilize π-π interactions with biological targets, as seen in crystallographic studies of related acetamides .
  • Quinoline vs. Imidazole Cores: Quinoline’s aromatic system favors intercalation or enzyme inhibition, whereas imidazole derivatives may target metal-containing active sites .

Physicochemical Properties

Property Target Compound Compound 9b Compound 48
Molecular Weight 414.46 g/mol 337.6 g/mol ≈318 g/mol
Key Substituents 3,4-Dimethoxyphenyl 3,5-Dimethylphenyl 4-Methoxyphenyl
Calculated LogP* ~3.5 (high lipophilicity) ~3.0 ~2.8
Hydrogen Bond Acceptors 6 4 4

*Estimated using fragment-based methods.

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